1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate
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Overview
Description
1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate typically involves the reaction of pyridine derivatives with piperidinecarboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The pyridine moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, also show similar reactivity and applications.
The uniqueness of this compound lies in its combination of both piperidine and pyridine moieties, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-pyridin-4-ylpropan-2-yl piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11(10-12-2-6-15-7-3-12)18-14(17)13-4-8-16-9-5-13/h2-3,6-7,11,13,16H,4-5,8-10H2,1H3 |
InChI Key |
FWHHGOYUCGWJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)OC(=O)C2CCNCC2 |
Origin of Product |
United States |
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